1,5-Dichloronaphthalene

Catalog No.
S1493625
CAS No.
1825-30-5
M.F
C10H6Cl2
M. Wt
197.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dichloronaphthalene

CAS Number

1825-30-5

Product Name

1,5-Dichloronaphthalene

IUPAC Name

1,5-dichloronaphthalene

Molecular Formula

C10H6Cl2

Molecular Weight

197.06 g/mol

InChI

InChI=1S/C10H6Cl2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H

InChI Key

ZBQZXTBAGBTUAD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)Cl

Solubility

1.92e-06 M

Synonyms

PCN 6

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)Cl

Reference Standard

1,5-DCN serves as a reference standard in environmental analysis and testing. Its well-defined properties allow researchers to calibrate instruments and compare results across different studies. For instance, it is used to determine the efficiency of extraction methods for chlorinated hydrocarbons in environmental samples .

Synthesis and Characterization of New Materials

,5-DCN can be a building block for the synthesis of new materials with specific properties. Researchers have explored its use in the synthesis of:

  • Organic semiconductors: Studies have investigated the potential of 1,5-DCN derivatives for use in organic field-effect transistors (OFETs) due to their ability to form stable π-conjugated systems .
  • Metal-organic frameworks (MOFs): Researchers have incorporated 1,5-DCN into MOF structures to explore their potential applications in gas storage and separation .

1,5-Dichloronaphthalene is an aromatic compound with the molecular formula C10H6Cl2C_{10}H_6Cl_2. It consists of a naphthalene backbone substituted with two chlorine atoms at the 1 and 5 positions. This compound appears as a colorless to pale yellow liquid and is known for its distinctive odor. It is primarily used as an intermediate in the synthesis of various chemical products, including coatings and biocides, and is classified as a persistent organohalogenated pollutant found in environmental samples such as air and wastewater .

Currently, there is no significant research available on the specific mechanism of action of 1,5-Dichloronaphthalene in biological systems.

  • Mild Toxicity: Chlorinated hydrocarbons can have varying degrees of toxicity. Handle with care and consult a safety data sheet (SDS) before handling [].
  • Flammability: Aromatic hydrocarbons are generally flammable. Proper storage and handling procedures are recommended [].

Research indicates that 1,5-dichloronaphthalene exhibits biological activity that may include toxicity to aquatic organisms. It has been studied for its effects on microbial communities in wastewater treatment processes, where it can disrupt normal microbial function due to its persistence and toxicity . Additionally, its potential endocrine-disrupting properties have raised concerns regarding its environmental impact.

Several methods exist for synthesizing 1,5-dichloronaphthalene:

  • Chlorination of Naphthalene: This method involves the chlorination of naphthalene using chlorine gas or chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane or chloroform.
  • Direct Halogenation: Direct halogenation can be performed using elemental chlorine in the presence of a catalyst or UV light to facilitate the reaction.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps where naphthalene derivatives are first synthesized before undergoing chlorination to yield 1,5-dichloronaphthalene .

1,5-Dichloronaphthalene finds applications in various fields:

  • Intermediate in Chemical Synthesis: It serves as an important intermediate in producing dyes, pigments, and biocides.
  • Solvent: Due to its solvent properties, it is used in some industrial applications.
  • Research: Its unique properties make it a subject of study in environmental chemistry and toxicology .

Studies on the interactions of 1,5-dichloronaphthalene with biological systems have shown that it can affect enzyme activity and microbial populations. Its persistence in the environment raises concerns about bioaccumulation and long-term ecological impacts. Research has also focused on its interaction with various pollutants and how it may influence their behavior in biological systems .

1,5-Dichloronaphthalene shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
NaphthaleneC10H8C_{10}H_{8}Parent compound; lacks chlorine substituents.
1-ChloronaphthaleneC10H7ClC_{10}H_{7}ClContains one chlorine atom; more reactive towards electrophiles.
2-ChloronaphthaleneC10H7ClC_{10}H_{7}ClSimilar structure but different substitution pattern; affects reactivity.
1,2-DichloronaphthaleneC10H8Cl2C_{10}H_{8}Cl_2Contains two chlorine atoms at different positions; exhibits different chemical reactivity.

Uniqueness of 1,5-Dichloronaphthalene

The uniqueness of 1,5-dichloronaphthalene lies in its specific substitution pattern which influences its chemical reactivity and biological activity. The positioning of chlorine atoms at the 1 and 5 positions results in distinct steric effects compared to other dichloronaphthalenes or chlorinated naphthalenes. This specificity affects both its utility in synthesis and its ecological impact .

XLogP3

4.7

LogP

4.67 (LogP)

Melting Point

107.0 °C

Other CAS

1825-30-5

Wikipedia

1,5-Dichloronaphthalene

General Manufacturing Information

Naphthalene, 1,5-dichloro-: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.

Dates

Modify: 2023-08-15

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